N-Boc-S-Bzl-L-Cys-Gly-OBzl
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-[[3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-24(2,3)31-23(29)26-20(17-32-16-19-12-8-5-9-13-19)22(28)25-14-21(27)30-15-18-10-6-4-7-11-18/h4-13,20H,14-17H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMOSAIXJLMRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Boc S Bzl L Cys Gly Obzl
Peptide Bond Formation: Coupling Mechanisms and Strategies
Solution-Phase Peptide Synthesis (LPPS) Approaches
Active Ester Methodologies
The active ester method is a cornerstone of solution-phase peptide synthesis, frequently employed for the formation of peptide bonds with minimal racemization. spbu.ru In this approach, the carboxyl group of the N-protected amino acid, N-Boc-S-Bzl-L-Cysteine, is converted into a more reactive form, an "active ester," prior to its reaction with the amino component, Glycine (B1666218) benzyl (B1604629) ester (Gly-OBzl). thieme-connect.de These esters possess an electron-withdrawing group that enhances the carbonyl's electrophilicity, making it susceptible to nucleophilic attack by the amino group of the glycine derivative. thieme-connect.de
The most common active esters are stable enough to be isolated, purified, and stored. thieme-connect.de N-hydroxysuccinimide (NHS) esters are widely used for this purpose. The synthesis proceeds in two general steps:
Activation: N-Boc-S-Bzl-L-Cys-OH is reacted with a hydroxy compound, such as N-hydroxysuccinimide, typically in the presence of a coupling agent like a carbodiimide (B86325) (e.g., Dicyclohexylcarbodiimide (B1669883), DCC). thieme-connect.de
Coupling: The isolated and purified active ester, Boc-Cys(Bzl)-ONSu, is then reacted with Gly-OBzl. The aminolysis of the active ester is a bimolecular reaction that forms the desired peptide bond and releases N-hydroxysuccinimide. thieme-connect.de The reaction is often carried out in solvents like dimethylformamide (DMF). thieme-connect.decore.ac.uk
This method is advantageous as the use of pre-activated and purified esters can lead to cleaner reactions and higher purity of the final dipeptide. sci-hub.se However, the reactivity of N-alkoxycarbonyl amino acid active esters can vary, and they are susceptible to decomposition under certain conditions. thieme-connect.de
Phosphorazidate Coupling (e.g., DPPA)
Diphenyl phosphorazidate (DPPA) serves as an effective coupling reagent for peptide synthesis, applicable in both liquid- and solid-phase methods. tcichemicals.com The DPPA method is particularly noted for causing little epimerization and being compatible with a wide range of amino acid side chains, including the S-benzyl protected cysteine (Cys(Bzl)). tcichemicals.comresearchgate.net
The coupling reaction using DPPA involves the in situ formation of an acyl azide (B81097) intermediate. The general mechanism is as follows:
The carboxyl group of N-Boc-S-Bzl-L-Cys-OH reacts with DPPA in the presence of a base, typically a tertiary amine like triethylamine (B128534) (TEA), in a suitable solvent such as DMF. tcichemicals.com The base is necessary to generate the carboxylate anion. tcichemicals.com
This generates a highly reactive N-Boc-S-Bzl-L-cysteinyl azide intermediate.
This intermediate immediately reacts with the nucleophilic amino group of Gly-OBzl to form the peptide bond of N-Boc-S-Bzl-L-Cys-Gly-OBzl.
The DPPA method has proven to be quite general, with no significant difficulties encountered for peptides containing S-benzylcysteine. researchgate.net This makes it a reliable choice for synthesizing the target dipeptide with a low risk of racemization or other side reactions. tcichemicals.com
Solid-Phase Peptide Synthesis (SPPS) Integration
Solid-phase peptide synthesis (SPPS) offers a streamlined and automatable alternative to solution-phase methods. The peptide is assembled sequentially while anchored to an insoluble polymer support. biomatik.com
Application of the Boc/Bzl Strategy in SPPS
The Boc/Bzl strategy is one of the two primary approaches used in SPPS. biomatik.compeptide.com This strategy is defined by its use of protecting groups that are removed by acids of varying strengths. du.ac.in
Nα-Protection: The α-amino group of the incoming amino acid is temporarily protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is acid-labile and is removed at each step of the synthesis using a moderately strong acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com
Side-Chain and C-Terminal Protection: Side chains of amino acids and the C-terminal carboxyl group are protected by more stable, benzyl-based (Bzl) groups. masterorganicchemistry.com For the target dipeptide, this includes the S-benzyl group on cysteine. These protecting groups, along with the linkage of the peptide to the resin, are cleaved only at the end of the entire synthesis using a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.com
While effective, the Boc/Bzl strategy is not fully orthogonal because both types of protecting groups are removed by acid. peptide.com However, the significant difference in acid lability allows for their differential removal in practice. peptide.com The repeated acid treatments for Boc removal protonate the newly exposed N-terminal amine, which can help reduce peptide aggregation, a potential advantage for synthesizing hydrophobic sequences. peptide.com
Resin Attachment Considerations for the C-Terminal Glycine Benzyl Ester
In SPPS, peptides are typically synthesized from the C-terminus to the N-terminus. peptide.com To obtain the final product as a C-terminal benzyl ester, the initial amino acid, glycine, must be attached to a suitable resin that allows for cleavage under conditions that yield the ester.
Resin Choice: The most common resins for the Boc/Bzl strategy are Merrifield and Phenylacetamidomethyl (PAM) resins. peptide.comosti.gov PAM resin is often preferred for longer peptides as it provides a more acid-stable linkage to the peptide, reducing premature chain loss during the repeated TFA deprotection steps. peptide.comosti.gov
Cleavage: The final cleavage from these resins is typically performed with a strong acid like HF. osti.gov This process simultaneously removes the side-chain protecting groups (like the S-benzyl on cysteine) and cleaves the bond anchoring the peptide to the resin, yielding the C-terminal carboxylic acid. To obtain the benzyl ester, a different strategy is required, such as performing the synthesis on a specialized resin or modifying the peptide post-synthesis.
Diketopiperazine Formation: A significant side reaction, particularly when glycine is the C-terminal residue followed by a second amino acid, is the formation of a diketopiperazine. sigmaaldrich.com After the deprotection of the second amino acid's N-terminus, the free amine can attack the ester linkage of the C-terminal glycine to the resin, cyclizing to form a diketopiperazine and cleaving the dipeptide from the support. Using sterically hindered resins, such as trityl-based resins, can help mitigate this side reaction. sigmaaldrich.com
Reaction Optimization for Dipeptide Formation
Optimizing the coupling reaction between N-Boc-S-Bzl-L-Cys-OH and Gly-OBzl is critical for maximizing yield and minimizing side products, particularly racemization. Key parameters include the choice of solvent, temperature, and coupling reagents.
| Parameter | Influence on Reaction | Optimized Conditions & Remarks |
| Solvent | The polarity of the solvent can significantly affect reaction rates. thieme-connect.de Solvents must effectively dissolve reactants and intermediates. | DMF is a common and effective solvent for peptide coupling, including active ester and DPPA methods. thieme-connect.detcichemicals.com DCM is also frequently used, sometimes in mixtures with DMF. oup.com |
| Temperature | Higher temperatures can increase reaction rates but may also promote side reactions like racemization, especially with sensitive residues like cysteine. nih.gov | Reactions are typically run at 0°C during activation and then allowed to warm to room temperature for the coupling step to balance reaction speed and chiral purity. peptide.com |
| Coupling Reagents | The choice of reagent dictates the nature of the activated intermediate and influences coupling efficiency and the potential for racemization. | Carbodiimides (e.g., DCC) are classic choices but can form N-acylurea byproducts. masterorganicchemistry.com Reagents like DPPA are known for low racemization. tcichemicals.com Additives such as 1-Hydroxybenzotriazole (HOBt) can be used with carbodiimides to suppress racemization. peptide.com |
| Base | A tertiary amine base (e.g., DIPEA, TEA) is often required to neutralize salts and facilitate the reaction, but excess base can increase racemization. nih.gov | Using in situ neutralization protocols or carefully controlling the amount of base is crucial. peptide.com The choice of base can be critical, with bulkier bases like DIPEA sometimes being preferred. |
| Reactant Concentration | The rate of the bimolecular aminolysis reaction is dependent on reactant concentrations. thieme-connect.de | Using an excess of one reactant can drive the reaction to completion, but this must be balanced with purification challenges. thieme-connect.de |
Purification Techniques for the Synthesized Dipeptide and Intermediates
After synthesis, this compound and any intermediates must be purified to remove excess reagents, byproducts, and unreacted starting materials. A multi-step purification strategy is typically employed.
Aqueous Workup/Extraction: Following the reaction in an organic solvent, a liquid-liquid extraction is a standard first step. dokumen.pub The organic layer containing the product is washed sequentially with a mild acid (e.g., aqueous citric acid or KHSO4 solution) to remove basic impurities like excess amines, followed by a mild base (e.g., aqueous sodium bicarbonate solution) to remove acidic impurities like unreacted N-Boc-amino acid, and finally with brine (saturated NaCl solution). dokumen.pub This removes most water-soluble impurities.
Drying and Concentration: The washed organic phase is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product. dokumen.puboup.com
Silica (B1680970) Gel Column Chromatography: This is the most common technique for purifying protected peptides and their intermediates. core.ac.ukrsc.org The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. core.ac.uk The fractions are collected and analyzed (e.g., by thin-layer chromatography, TLC) to isolate the pure dipeptide.
Recrystallization: If the purified dipeptide is a solid, recrystallization can be an effective final purification step to obtain a highly pure, crystalline product. core.ac.uk This involves dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out. A common solvent system for this is ethyl acetate-petroleum ether. core.ac.uk
The success of a synthesis is often dependent on the efficacy of these purification steps, which are crucial for obtaining the high-purity this compound required for subsequent use in peptide synthesis. oup.com
Protective Group Chemistry Applied to N Boc S Bzl L Cys Gly Obzl Synthesis
N-alpha-Terminal Protection: The tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.orgamericanpeptidesociety.org Its role is to mask the nucleophilicity of the N-terminal amino group of L-cysteine, thereby preventing it from participating in undesired reactions during the formation of the peptide bond with glycine (B1666218).
Introduction and Chemical Stability of the Boc Group
The Boc group is valued for its stability under a variety of conditions, making it a robust choice for multi-step syntheses. It is generally stable to basic conditions, catalytic hydrogenation, and most nucleophiles. total-synthesis.comresearchgate.netorganic-chemistry.org This stability allows for selective manipulation of other functional groups within the molecule without premature deprotection of the N-terminus. The Boc group's resistance to nucleophilic attack and basic hydrolysis makes it orthogonal to other protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. total-synthesis.comorganic-chemistry.org
The stability of the Boc group is attributed to the steric hindrance provided by the tert-butyl group, which shields the carbamate (B1207046) carbonyl from attack. total-synthesis.com While stable under many conditions, the Boc group is sensitive to strong acids, a property that is exploited for its removal. researchgate.netacs.org It is also worth noting that while generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to deprotection. youtube.com
Table 1: Stability Profile of the Boc Protecting Group
| Condition | Stability |
|---|---|
| Strong Acids (e.g., TFA, HCl) | Labile wikipedia.orgtotal-synthesis.comresearchgate.net |
| Strong Bases (e.g., NaOH) | Stable total-synthesis.com |
| Catalytic Hydrogenation | Stable total-synthesis.comresearchgate.net |
| Most Nucleophiles | Stable total-synthesis.comorganic-chemistry.org |
Acid-Labile Deprotection Mechanisms and Conditions (e.g., TFA)
The removal of the Boc group is typically achieved under anhydrous acidic conditions, with trifluoroacetic acid (TFA) being a common reagent of choice. wikipedia.orgjk-sci.comfishersci.co.uk The deprotection can be carried out using neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com
The mechanism of Boc deprotection with TFA involves several key steps:
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA). commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com This initial protonation makes the carbamate a better leaving group.
Formation of a tert-Butyl Cation: The protonated carbamate then cleaves to form a relatively stable tertiary tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.comchemistrysteps.com
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine. commonorganicchemistry.commasterorganicchemistry.com
Formation of the Amine Salt: Under the acidic conditions, the newly liberated amine is protonated, forming the corresponding ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com
The formation of gaseous byproducts, isobutylene (B52900) (from the deprotonation of the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion. total-synthesis.comstackexchange.com
Prevention of Side Reactions during Boc Deprotection
The generation of the highly reactive tert-butyl cation during Boc deprotection can lead to undesirable side reactions. total-synthesis.comresearchgate.net This electrophilic species can alkylate nucleophilic residues within the peptide, such as methionine or tryptophan. total-synthesis.com In the context of N-Boc-S-Bzl-L-Cys-Gly-OBzl, while tryptophan and methionine are not present, the principle of scavenging this reactive intermediate is crucial in peptide chemistry.
To prevent side reactions caused by the tert-butyl cation, scavengers are added to the deprotection cocktail. wikipedia.orgsigmaaldrich.com These are nucleophilic compounds that are more reactive towards the carbocation than the amino acid side chains.
Commonly used scavengers include:
Anisole (B1667542): Anisole acts as a scavenger by undergoing Friedel-Crafts alkylation with the tert-butyl cation, effectively trapping it. wikipedia.orgsigmaaldrich.com
Dithioethane (DTE) or Dithiothreitol (DTT): These thiol-containing scavengers are particularly effective at quenching carbocations. peptide.compeptide.com
p-Cresol (B1678582): Similar to anisole, p-cresol can be alkylated by the tert-butyl cation. acs.org
Dimethyl Sulfide (DMS): DMS is another scavenger that can react with and neutralize the tert-butyl cation. sigmaaldrich.com
The choice and combination of scavengers depend on the specific amino acids present in the peptide sequence. sigmaaldrich.comacs.org For instance, in syntheses involving tryptophan, thioanisole (B89551) is generally avoided as its adducts can alkylate the indole (B1671886) ring of tryptophan. sigmaaldrich.com
Table 2: Common Cation Scavengers in Boc Deprotection
| Scavenger | Function |
|---|---|
| Anisole | Traps tert-butyl cations via alkylation. wikipedia.orgsigmaaldrich.com |
| Dithioethane (DTE) | Quenches carbocations. peptide.compeptide.com |
| p-Cresol | Alkylated by tert-butyl cations. acs.org |
Cysteine Thiol Protection: The S-Benzyl (S-Bzl) Group
The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection essential during peptide synthesis to prevent disulfide bond formation and other side reactions. The S-benzyl (S-Bzl) group is a classic and robust protecting group for this purpose.
Chemical Rationale and Stability Profile of S-Bzl Protection
The S-benzyl group is introduced to the cysteine thiol via an S-alkylation reaction. One of the primary reasons for its use is its stability under the acidic conditions required for Boc group removal. peptide.compeptide.com While both Boc and benzyl-based protecting groups are acid-labile, the S-benzyl group requires much stronger acidic conditions for cleavage, such as treatment with liquid hydrogen fluoride (B91410) (HF). peptide.compeptide.com This differential lability allows for the selective deprotection of the N-terminal Boc group while the S-benzyl group remains intact.
The S-benzyl group is stable to moderately strong acids like TFA, which is a key aspect of its utility in the Boc/Bzl protection strategy. peptide.comacs.org This strategy, although not perfectly orthogonal, is practically effective because of the significant difference in the acid strengths required for deprotection. peptide.com The S-benzyl group is also stable to basic conditions used in other peptide synthesis strategies.
Table 3: Stability of the S-Benzyl Protecting Group
| Condition | Stability |
|---|---|
| Trifluoroacetic Acid (TFA) | Stable peptide.comacs.org |
| Hydrogen Fluoride (HF) | Labile peptide.com |
| Basic Conditions | Stable |
Cleavage Conditions for S-Benzyl Moieties
The S-benzyl (S-Bzl) group is a commonly used protecting group for the thiol side chain of cysteine. Its removal, however, requires strong acidic conditions.
Detailed Research Findings:
The S-benzyl group is stable to the moderately acidic conditions used to remove the N-alpha-Boc group (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal. peptide.compeptide.com This stability makes it suitable for Boc-based solid-phase peptide synthesis (SPPS). However, its cleavage necessitates more drastic measures.
The most common method for the deprotection of the S-benzyl group is treatment with strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.compeptide.comug.edu.pl These strong acids are capable of cleaving the stable thioether bond. The use of scavengers, such as anisole or thioanisole, is often required during HF cleavage to prevent the reattachment of the benzyl (B1604629) cation to other nucleophilic residues in the peptide chain. google.com
Alternative cleavage methods include:
Sodium in liquid ammonia (B1221849): This method is also effective but can sometimes lead to side reactions.
Catalytic hydrogenolysis: While benzyl esters are readily cleaved by catalytic hydrogenolysis, the S-benzyl group is generally resistant to these conditions due to catalyst poisoning by the sulfur atom. publish.csiro.au
The harsh conditions required for S-benzyl group removal are a significant consideration in peptide synthesis, and its use is often reserved for situations where its stability during chain assembly is paramount. rsc.org
| Cleavage Reagent | Conditions | Compatibility |
| Anhydrous Hydrogen Fluoride (HF) | Strong acid, often with scavengers (e.g., anisole) | Compatible with Boc-SPPS |
| Trifluoromethanesulfonic acid (TFMSA) | Strong acid | Compatible with Boc-SPPS |
| Sodium in liquid ammonia | Reducing conditions | Can have side reactions |
| Catalytic Hydrogenolysis | H2, Pd/C | Generally not effective |
Orthogonality Considerations with N-alpha and Carboxyl Protecting Groups
Orthogonality in protecting group strategy refers to the ability to remove one protecting group selectively in the presence of others by using distinct chemical conditions. ucl.ac.ukwikipedia.orgresearchgate.net This principle is fundamental to multi-step synthesis, including peptide synthesis.
In the context of this compound, the protecting groups are not strictly orthogonal in the traditional sense, as both the N-Boc and the S-Bzl and O-Bzl groups are acid-labile. However, a system of differential acid lability is employed.
N-Boc group: This group is labile to moderate acids like trifluoroacetic acid (TFA). peptide.commasterorganicchemistry.com This allows for its selective removal at each step of peptide chain elongation without affecting the more acid-stable S-benzyl and O-benzyl groups.
S-Benzyl and O-Benzyl groups: These groups are stable to the repeated TFA treatments used for Boc deprotection but are cleaved by strong acids like HF. peptide.comresearchgate.net
This difference in acid stability allows for a "pseudo-orthogonal" or "semi-orthogonal" approach. The N-Boc group can be removed repeatedly, and then the S-benzyl and O-benzyl groups can be removed simultaneously in a final deprotection step. iris-biotech.de
Carboxyl Terminal Protection: The Benzyl Ester (OBzl) Group
Purpose and Chemical Stability of OBzl Protection
The C-terminal carboxyl group of the glycine residue is protected as a benzyl ester (OBzl). The primary purpose of this protection is to prevent the carboxyl group from reacting during the coupling of the next amino acid.
The benzyl ester is chemically stable under the conditions required for peptide coupling and for the removal of the N-Boc protecting group. libretexts.orguwec.edu It is resistant to the basic conditions sometimes used in peptide synthesis and to the moderate acidity of TFA. peptide.comlibretexts.org This stability ensures that the C-terminus remains protected throughout the synthesis until the final deprotection step.
Cleavage Conditions for Benzyl Esters
The benzyl ester protecting group can be cleaved under several conditions:
Catalytic Hydrogenolysis: This is a mild and common method for cleaving benzyl esters. libretexts.org The reaction is typically carried out using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. However, this method is not suitable for peptides containing sulfur, such as cysteine or methionine, as these amino acids can poison the catalyst. publish.csiro.au
Strong Acids: Benzyl esters are cleaved by strong acids such as HF, HBr in acetic acid, or TFMSA. google.comlibretexts.org This is the same condition used to cleave the S-benzyl group, allowing for simultaneous deprotection.
Saponification: While benzyl esters can be hydrolyzed with aqueous sodium hydroxide (B78521), this method is not ideal for peptide synthesis as it can lead to racemization and other side reactions. libretexts.org
| Cleavage Method | Reagents | Considerations |
| Catalytic Hydrogenolysis | H2, Pd/C | Not suitable for sulfur-containing peptides |
| Strong Acid Cleavage | HF, HBr/AcOH, TFMSA | Harsh conditions, allows for simultaneous deprotection with S-Bzl |
| Saponification | NaOH (aq) | Risk of racemization and side reactions |
Compatibility with Global Deprotection Strategies in Peptide Synthesis
The use of the benzyl ester for C-terminal protection is highly compatible with the "Boc/Bzl" global deprotection strategy. rsc.orgiris-biotech.de In this strategy, the final step involves the treatment of the fully assembled, protected peptide with a strong acid, typically HF. This single step removes the N-terminal Boc group (if still present), the S-benzyl group from cysteine, and the C-terminal benzyl ester, along with other benzyl-based side-chain protecting groups. peptide.comuwec.edu This simultaneous cleavage simplifies the final work-up of the synthetic peptide.
This approach, while effective, requires specialized equipment to handle the highly corrosive and toxic HF. The development of alternative protecting group strategies, such as the Fmoc/tBu approach, which uses milder cleavage conditions, has become more prevalent in modern peptide synthesis. ucl.ac.ukbachem.com
Chemical Reactivity and Transformation Potential of N Boc S Bzl L Cys Gly Obzl
Reactivity of Protected Peptide Bonds
The central peptide bond in N-Boc-S-Bzl-L-Cys-Gly-OBzl, an amide linkage between the cysteine and glycine (B1666218) residues, is generally stable under the conditions typically employed in peptide synthesis. Amide bonds are kinetically stable and their hydrolysis requires harsh conditions or enzymatic catalysis.
The presence of the bulky Boc and benzyl (B1604629) protecting groups does not fundamentally alter the intrinsic stability of the peptide bond, although they provide steric hindrance that can influence the rate of certain reactions. The hydrolysis of the peptide bond can be forced under strong acidic or basic conditions.
Acidic Conditions : In strongly acidic environments (e.g., concentrated HCl at elevated temperatures), the carbonyl oxygen of the amide can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule, ultimately leading to the cleavage of the peptide bond. However, the peptide bond is resistant to the milder acidic conditions used for the removal of the N-terminal Boc group (e.g., trifluoroacetic acid, TFA). wikipedia.orgalchemyst.co.uk
Basic Conditions : Under strong basic conditions (e.g., concentrated NaOH), the peptide bond can be hydrolyzed via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. libretexts.org This process forms a tetrahedral intermediate which then collapses to yield the carboxylate and the amine. The peptide bond is stable to the mild basic conditions sometimes used in peptide synthesis, such as the use of tertiary amine bases like N,N-diisopropylethylamine (DIPEA) during coupling steps. bachem.com
Functional Group Interconversions (Post-Deprotection)
The strategic removal of the protecting groups unmasks reactive functional groups—the N-terminal amine, the C-terminal carboxylic acid, and the cysteine thiol—allowing for a variety of subsequent chemical transformations.
The S-benzyl group is a robust thiol protecting group, stable to the TFA used for Boc removal and the reagents used for peptide coupling. Its removal is typically achieved under strong acid conditions (e.g., HF, TFMSA) or, more commonly, by sodium in liquid ammonia (B1221849) reduction. researchgate.net Once the S-Bzl group is cleaved, the resulting free thiol (SH) group of the cysteine residue is highly reactive.
The most prominent reaction of the free thiol is its oxidation to form a disulfide bond. This can occur between two identical peptide molecules to form a homodimer or within a larger peptide chain containing another cysteine residue to form an intramolecular disulfide bridge, a key structural feature in many biologically active proteins and peptides like insulin (B600854) and oxytocin. youtube.comyoutube.com This oxidation is often referred to as oxidative folding and can be accomplished using various mild oxidizing agents, such as air (O2), hydrogen peroxide (H2O2), iodine (I2), or dimethyl sulfoxide (B87167) (DMSO). youtube.comnih.govpeptide.com The formation of a disulfide bond from two cysteine thiols is a redox reaction. youtube.com
The C-terminal benzyl ester (OBzl) serves to protect the carboxyl group during the initial stages of peptide synthesis. A key advantage of the OBzl group is its orthogonality with the Boc group. While the Boc group is removed by acid, the OBzl group is stable to these conditions but can be selectively cleaved by catalytic hydrogenation (e.g., H2 gas with a palladium-on-carbon catalyst). libretexts.orgrsc.orgmdma.chorganic-chemistry.org This process is mild and highly efficient.
Upon deprotection, the free C-terminal carboxyl group can be activated for coupling with the N-terminal amine of another amino acid or peptide, allowing for the elongation of the peptide chain. lifetein.comiris-biotech.de This activation is a critical step and is typically achieved using specialized coupling reagents that convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium species. bachem.compeptide.com The choice of coupling reagent is crucial for ensuring high yields and minimizing side reactions, particularly racemization. bachem.comsigmaaldrich.compeptidescientific.com
| Coupling Reagent Class | Examples | Mechanism of Action |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. wikipedia.orgpeptidescientific.compeptide.com |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an active ester intermediate (OBt ester) that readily reacts with the amine component. peptide.comsigmaaldrich.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms highly reactive OBt or OAt active esters, known for rapid coupling and efficiency, even in sterically hindered cases. sigmaaldrich.compeptidescientific.compeptide.com |
Influence of Protecting Groups on Reactivity Profiles
The specific combination of Boc, S-Bzl, and OBzl protecting groups in this compound defines a clear and strategic pathway for peptide synthesis, based on the principle of orthogonal or quasi-orthogonal protection. iris-biotech.debiosynth.com Each group is stable under the conditions used to remove another, allowing for selective deprotection and reaction at specific sites.
The Boc group is the temporary N-terminal protection, designed to be removed at each step of chain elongation. Its high acid lability and stability to hydrogenation and mild base make it ideal for this role. iris-biotech.de
The OBzl group is selectively removed by hydrogenation, leaving the Boc and S-Bzl groups intact. This allows for C-terminal elongation or modification in solution-phase synthesis. libretexts.orgmdma.ch
The S-Bzl group is considered a "permanent" or "semi-permanent" protecting group in this context, as it is stable to both the TFA used for Boc removal and the hydrogenation conditions for OBzl cleavage. alchemyst.co.uk It is typically removed in the final step of the synthesis using strong acidolysis. ub.edu
This differential reactivity, summarized in the table below, allows chemists to control the sequence of reactions and build complex peptide structures with high precision.
| Protecting Group | Structure | Function | Common Cleavage Conditions | Stability |
| Boc (tert-Butyloxycarbonyl) | (CH₃)₃C-O-CO- | N-terminal protection | Mild Acid (e.g., TFA) wikipedia.orgiris-biotech.de | Unstable to acid; Stable to base and hydrogenation. |
| OBzl (Benzyl ester) | -CO-O-CH₂-C₆H₅ | C-terminal protection | Catalytic Hydrogenation (H₂/Pd); Strong Acid (HF) libretexts.orgacs.org | Stable to mild acid and base; Labile to hydrogenation. |
| S-Bzl (S-Benzyl) | -S-CH₂-C₆H₅ | Cysteine thiol protection | Strong Acid (HF, TFMSA); Na/NH₃ researchgate.net | Stable to mild acid, base, and hydrogenation. |
Mechanisms of Potential Side Reactions in Synthetic Pathways
During the synthesis and manipulation of peptides, several side reactions can occur, leading to impurities and reduced yields. While this compound itself is not prone to all possible side reactions, understanding these pathways is essential when incorporating it into larger peptides.
One significant side reaction is the racemization of the cysteine residue. The α-proton of cysteine is particularly susceptible to abstraction by base, especially when the carboxyl group is activated for coupling. acs.orgpeptide.com This can lead to a loss of chiral integrity and the formation of the D-cysteine diastereomer. The extent of racemization is highly dependent on the coupling method, the base used, and the reaction conditions. johnshopkins.edu The use of additives like 1-hydroxy-benzotriazole (HOBt) or employing weaker bases can help suppress this side reaction. wikipedia.orgpeptide.com
Although the Cys-Gly dipeptide cannot undergo this specific reaction, one of the most well-known side reactions in peptide synthesis is aspartimide formation. This occurs in peptides containing an aspartic acid (Asp) residue, particularly when the following residue is small, such as glycine or serine.
The mechanism involves the nucleophilic attack of the peptide backbone nitrogen onto the activated side-chain carboxyl group of the aspartic acid residue. This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide. This intermediate is unstable and can subsequently be hydrolyzed under aqueous or basic conditions. The ring-opening can occur in two ways, regenerating the desired α-peptide bond or, more problematically, forming a β-peptide bond, where the peptide linkage is formed with the side-chain carboxyl group. This results in a difficult-to-separate isomeric impurity. The formation of the aspartimide is promoted by the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis. Mitigation strategies include using more sterically hindered protecting groups on the Asp side chain (such as O-cyclohexyl or O-adamantyl) that disfavor the cyclization reaction.
Racemization Suppression during Coupling and Deprotection
The maintenance of chiral integrity is a critical aspect of peptide synthesis. For this compound, the L-cysteine residue is susceptible to racemization, particularly during the activation of its carboxyl group for coupling reactions and potentially during deprotection steps. Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the desired product and can have significant impacts on the biological activity of the final peptide. ub.edu
The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. highfine.com The activation of the carboxyl group of the C-terminal cysteine residue makes the α-proton acidic and susceptible to abstraction by a base. The resulting oxazolone (B7731731) can easily tautomerize, leading to a loss of stereochemical configuration at the α-carbon. Cysteine, along with histidine and serine, is known to be particularly prone to this type of racemization. highfine.compeptide.comnih.gov
Suppression during Coupling Reactions
The extent of racemization during the coupling of a cysteine-containing peptide fragment like this compound is heavily influenced by the choice of coupling reagents, additives, base, and reaction conditions.
Coupling Reagents and Additives:
The use of carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often requires the inclusion of additives to suppress racemization. americanpeptidesociety.orgbachem.com These additives react with the activated O-acylisourea intermediate to form an active ester that is less prone to oxazolone formation. americanpeptidesociety.org 1-Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at minimizing racemization. highfine.combachem.com
Research comparing various coupling conditions for Fmoc-protected cysteine, which serves as a relevant model, highlights the efficacy of different reagent combinations. For instance, studies have shown that using DIC in combination with Oxyma can significantly reduce the level of the D-isomer formed during the coupling reaction. nih.gov In contrast, the use of aminium/uronium-based reagents like HBTU or HATU without appropriate additives can lead to higher levels of racemization, especially with stronger bases. nih.govpeptide.com
The addition of copper(II) chloride (CuCl₂) has also been reported as an effective strategy for suppressing racemization during the coupling of cysteine residues. peptide.compharm.or.jp This method is particularly useful in both solution-phase and solid-phase peptide synthesis.
The following table summarizes findings on the effect of different coupling reagents on the racemization of a protected cysteine residue during a model coupling reaction with L-Leu-OtBu. nih.gov
| Coupling Reagent | Base | Temperature (°C) | D-Isomer (%) |
|---|---|---|---|
| DIC/Oxyma | DIPEA | RT | 0.0 |
| EDCI/HOBt | DIPEA | RT | 0.8 |
| HBTU/HOBt | DIPEA | RT | 1.5 |
| HATU | DIPEA | RT | 2.1 |
| HATU | NMM | RT | 1.1 |
Data adapted from studies on Fmoc-L-Cys(Trt)-OH, which provides insight into the reactivity of the cysteine residue. nih.gov
Influence of Base:
The choice and stoichiometry of the base used during coupling are critical. Stronger bases and excess base can accelerate the abstraction of the α-proton, thereby increasing the rate of racemization. highfine.com N,N-Diisopropylethylamine (DIPEA) is a commonly used base, but in cases where racemization is a significant concern, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable. highfine.combachem.com For Boc-protected amino acids, in situ neutralization protocols are also recommended to minimize base-catalyzed side reactions. peptide.com
Suppression during Deprotection
While racemization is most pronounced during the activation/coupling step, the conditions used for deprotection must also be considered to preserve chiral purity.
Boc Deprotection:
The N-Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). This process is generally considered to be free from racemization for most amino acids, as the mechanism does not involve the abstraction of the α-proton. nih.gov
OBzl Deprotection:
The C-terminal benzyl ester (OBzl) is commonly removed by catalytic hydrogenation. This method is mild and generally does not induce racemization of the adjacent cysteine residue. Alternative methods, such as saponification with a base, carry a significant risk of racemization through the direct abstraction of the α-proton and are generally avoided, especially for racemization-prone residues like cysteine.
Advanced Applications in Organic and Peptide Synthesis Research
N-Boc-S-Bzl-L-Cys-Gly-OBzl as a Key Intermediate in Complex Molecule Synthesis
The utility of this compound in the synthesis of complex peptides stems from its pre-formed cysteinyl-glycine core. The Boc/Bzl protection scheme is a classic method in peptide synthesis, valued for its reliability. seplite.com The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl-based groups (S-Bzl and O-Bzl) require stronger acids like hydrofluoric acid (HF) for cleavage. peptide.com This differential stability is fundamental to its application as a building block.
This compound is frequently integrated into larger peptide chains through a stepwise elongation process. In a typical solid-phase peptide synthesis (SPPS) workflow, the dipeptide can be used in two primary ways:
C-terminal Elongation: The Boc group is removed with TFA, exposing a free amine at the N-terminus of the cysteine residue. This allows for the coupling of another N-protected amino acid, extending the peptide chain from the cysteine end.
N-terminal Elongation: The benzyl (B1604629) ester at the C-terminus can be cleaved, typically through catalytic hydrogenation, to reveal a free carboxylic acid on the glycine (B1666218) residue. This allows the dipeptide to be coupled to a resin-bound amino acid or peptide, extending the chain from the glycine end.
This strategic use of the pre-formed dipeptide simplifies the synthesis process, particularly when dealing with sequences prone to difficult couplings or side reactions.
For the synthesis of very long or complex peptides, a fragment condensation approach is often superior to the one-by-one addition of amino acids. chempep.com This strategy involves synthesizing smaller, protected peptide fragments and then coupling them together. nih.gov this compound is an excellent candidate for use as one of these fragments.
In this approach, the dipeptide is prepared and purified separately. It can then be coupled to a larger peptide chain that has been assembled on a solid support. researchgate.net For example, the benzyl ester of the dipeptide can be cleaved to generate a free carboxyl group, which is then activated and coupled to the N-terminus of a resin-bound peptide. This method offers several advantages:
Improved Purity: It is often easier to purify the intermediate fragments than the final, full-length peptide, leading to a cleaner crude product.
Enhanced Efficiency: Fragment condensation can overcome problems of aggregation and incomplete reactions that can occur during the stepwise synthesis of long or "difficult" sequences. chempep.comresearchgate.net
Role in the Synthesis of Peptide Analogues and Derivatives
The Cys-Gly moiety is a key structural feature in many biologically important molecules. This compound provides a stable, protected starting material for creating analogues and derivatives of these molecules for research purposes.
Glutathione (B108866) (γ-L-Glutamyl-L-cysteinyl-glycine) is a critical antioxidant in virtually all living cells. Its structure is defined by the γ-Glu-Cys-Gly tripeptide sequence. The C-terminal dipeptide portion, Cys-Gly, is a direct structural component. This compound serves as an ideal precursor for synthesizing glutathione analogues where the N-terminal glutamate (B1630785) residue is modified or replaced. researchgate.net
The synthetic process involves the selective deprotection of the N-terminal Boc group on the dipeptide, followed by the coupling of a modified amino acid (e.g., a glutamate analogue like 4-fluoroglutamate) to the newly freed amine of the cysteine. nih.gov This approach allows researchers to systematically alter the structure of glutathione to study its metabolism, function, and interaction with various enzymes. nih.govnih.gov
| Compound | Structure | Role of the Dipeptide Fragment |
|---|---|---|
| Glutathione (GSH) | γ-Glu-Cys-Gly | The native C-terminal dipeptide sequence. |
| This compound | Boc-Cys(Bzl)-Gly-OBzl | A protected precursor to the Cys-Gly portion, enabling the addition of a modified N-terminal residue to create glutathione analogues. |
Isotope labeling is an indispensable tool in biochemical and medical research for tracing molecular pathways and analyzing protein structure and dynamics. Isotopically labeled versions of this compound, such as this compound-¹³C₂,¹⁵N, are commercially available or can be synthesized. medchemexpress.com In these labeled compounds, specific atoms are replaced with their heavier, stable isotopes.
These labeled dipeptide fragments are incorporated into larger peptides. The presence of the isotopic labels allows the resulting peptide to be tracked and studied using various analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopes like ¹³C and ¹⁵N are NMR-active and provide detailed structural information about the peptide and its interactions with other molecules.
Mass Spectrometry (MS): The mass shift introduced by the isotopes allows for precise quantification and tracking of the peptide in complex biological samples, which is crucial for proteomic and metabolic studies.
By using a pre-labeled dipeptide fragment, researchers can ensure the specific placement of the isotopic label within the final product. ckisotopes.com
| Isotope | Common Application | Analytical Technique |
|---|---|---|
| ¹³C (Carbon-13) | Structural analysis, metabolic tracing | NMR, Mass Spectrometry |
| ¹⁵N (Nitrogen-15) | Structural analysis, protein dynamics | NMR, Mass Spectrometry |
| ²H (Deuterium) | Metabolic studies, simplifying NMR spectra | NMR, Mass Spectrometry |
Peptides that mimic the natural substrate of an enzyme can act as competitive inhibitors. The Cys-Gly dipeptide is a recognition motif for several enzymes involved in glutathione metabolism. This compound can be used as a starting scaffold to design and synthesize inhibitors for these enzymes.
The search results consistently identify this compound as a protected dipeptide derivative available from various chemical suppliers, indicating its role as a building block in organic and peptide synthesis. However, specific examples, detailed research studies, or data tables illustrating its direct utilization in the development of engineered peptides or chemical biology tools could not be located.
General principles of peptide synthesis suggest that this compound would serve as a precursor for incorporating a Cys-Gly motif into a peptide chain. The Boc (tert-butyloxycarbonyl) group protects the N-terminus, the Bzl (benzyl) group protects the thiol side chain of cysteine, and the OBzl (benzyl ester) protects the C-terminus of glycine. This protection strategy is common in solution-phase and solid-phase peptide synthesis.
Theoretically, this compound could be utilized in the following conceptual applications:
Peptide Engineering: It could be incorporated into larger peptide sequences to introduce a specific structural or functional motif. The cysteine residue, once deprotected, could be used for disulfide bridge formation to create cyclic peptides, or for conjugation with other molecules. The glycine residue provides conformational flexibility.
Chemical Biology Tool Development: The protected Cys-Gly dipeptide could be a component in the synthesis of more complex molecules such as enzyme substrates, inhibitors, or molecular probes. The deprotected cysteine thiol is a versatile functional group for attaching reporter molecules like fluorophores or biotin.
However, without specific research findings, any detailed discussion on its utilization, along with data tables, would be speculative and not based on scientifically verified information as per the instructions.
Therefore, this article cannot be generated as requested due to the absence of specific, detailed research findings on the advanced applications of this compound in peptide engineering and chemical biology tool development.
Analytical Characterization of N Boc S Bzl L Cys Gly Obzl and Its Precursors
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of N-Boc-S-Bzl-L-Cys-Gly-OBzl. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
For the precursor, N-Boc-S-benzyl-L-cysteine , ¹H NMR analysis in a solvent like deuterated chloroform (CDCl₃) would reveal characteristic signals. The protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet around 1.4 ppm. The protons on the benzyl (B1604629) (Bzl) group would show signals in the aromatic region, approximately 7.2-7.3 ppm. The protons of the cysteine backbone, including the alpha-hydrogen and the beta-hydrogens, would produce distinct multiplets. chemicalbook.com
For the final dipeptide, This compound , the ¹H NMR spectrum would be more complex, incorporating signals from both the cysteine and glycine (B1666218) residues as well as all protecting groups. The spectrum would be expected to show signals for the Boc group, the S-benzyl group, the O-benzyl group, and the amide bond proton, in addition to the alpha and beta protons of the amino acid residues.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Precursors
| Compound | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| N-Boc-S-Bzl-L-Cysteine | Boc (tert-butyl) | ~1.4 (s, 9H) |
| Cysteine α-H | ~4.5 (m, 1H) | |
| Cysteine β-CH₂ | ~2.9-3.1 (m, 2H) | |
| S-Benzyl CH₂ | ~3.7 (s, 2H) | |
| S-Benzyl Aromatic H | ~7.2-7.3 (m, 5H) | |
| Glycine Benzyl Ester | Glycine α-CH₂ | ~3.5-4.0 (s, 2H) |
| O-Benzyl CH₂ | ~5.1 (s, 2H) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This technique confirms the identity of the target molecule and can also provide structural information through fragmentation analysis.
The molecular formula for this compound is C₂₄H₃₀N₂O₅S, which corresponds to a molecular weight of 458.57 g/mol scbt.compharmaffiliates.comcalpaclab.com. In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 459.57 or as a sodium adduct [M+Na]⁺.
Fragmentation patterns (MS²) of N-Boc protected peptides are well-characterized. Common fragmentation pathways for the [M+Na]⁺ ion of N-Boc derivatives include the loss of isobutylene (B52900) (C₄H₈) and subsequent loss of CO₂ from the Boc group nih.gov. Further fragmentation would lead to cleavage of the amide bond, providing sequence information. The presence of isotopically labeled versions, such as this compound-¹³C₂,¹⁵N, is particularly useful in MS-based quantitative proteomics research medchemexpress.com.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₃₀N₂O₅S |
| Molecular Weight | 458.57 g/mol scbt.com |
| Monoisotopic Mass | 458.1875 Da |
| Expected [M+H]⁺ Ion | 459.1953 m/z |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its precursors, the IR spectrum provides direct evidence for key chemical bonds.
The spectrum of the precursor N-Boc-S-benzyl-L-cysteine shows characteristic absorption bands. These include stretches for the N-H bond in the carbamate (B1207046), the C=O bonds of the Boc group and the carboxylic acid, and vibrations corresponding to the aromatic benzyl group nih.gov.
For the final dipeptide, the IR spectrum would confirm the presence of the amide bond, a key feature of its peptide structure.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3300-3500 |
| Carbamate (Boc) & Ester | C=O Stretch | 1680-1750 |
| Amide | C=O Stretch (Amide I) | 1630-1695 |
| Amide | N-H Bend (Amide II) | 1510-1580 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby confirming its purity and identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of peptide compounds. A sample is passed through a column under high pressure, and components are separated based on their affinity for the stationary phase. For this compound, a reverse-phase HPLC method would typically be used, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA). The purity is determined by the relative area of the product peak in the chromatogram. The precursor Glycine benzyl ester hydrochloride is often assessed for purity by HPLC, with standards typically requiring ≥ 98% purity chemimpex.com.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective chromatographic technique used to monitor the progress of a reaction and assess the purity of the product. A small amount of the sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase). The components of the sample travel up the plate at different rates, resulting in separation. The retention factor (Rf) value is a key identifier. For precursors like N-Boc-S-benzyl-L-homocysteine and Glycine benzyl ester hydrochloride, TLC is a standard method for purity confirmation, often requiring ≥98% purity sigmaaldrich.comchemimpex.com. The visualization of spots is typically achieved using UV light or a chemical stain like ninhydrin or potassium permanganate.
Chiral Analysis for Stereochemical Integrity
Maintaining the correct stereochemistry is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure. The synthesis of this compound involves the coupling of a chiral amino acid derivative, N-Boc-S-Bzl-L-Cysteine, with an achiral glycine derivative. It is crucial to verify that the stereocenter of the cysteine residue remains in the L-configuration and has not undergone racemization during the synthetic process.
Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance in solution. This property, reported as the specific rotation ([α]), is a characteristic physical constant for a chiral molecule under defined conditions (i.e., temperature, wavelength, solvent, and concentration). A measured specific rotation for the final product and its chiral precursors that aligns with established values confirms the retention of the desired stereochemistry.
The chirality of this compound is derived from the N-Boc-S-Bzl-L-Cysteine precursor. The other precursor, Glycine benzyl ester (Gly-OBzl), is achiral and therefore does not exhibit optical activity.
The specific rotation of the key chiral precursor, N-Boc-S-Bzl-L-Cysteine, is a critical benchmark. Published data provides a reference for its expected optical activity. While specific rotation values for the final dipeptide are not broadly published and can be lot-specific, the integrity of the chiral starting material is a primary indicator of the final product's stereochemical purity.
| Compound | Specific Rotation ([α]) | Conditions | Source |
|---|---|---|---|
| N-Boc-S-Bzl-L-Cysteine | -44.0 to -46.0° | c=1, Acetic Acid | tcichemicals.com |
The measurement is typically performed using a polarimeter at the sodium D-line (589 nm). A deviation from the expected specific rotation value for the synthesized product or intermediates would suggest potential racemization or the presence of chiral impurities.
Quantitative Determination and Yield Assessment
Accurate quantification and yield calculation are critical for evaluating the efficiency of the synthesis of this compound. These assessments rely on determining the purity of the isolated product and calculating the reaction yield based on the stoichiometry of the starting materials.
Quantitative Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for determining the purity and concentration of protected peptides like this compound.
Principle: The sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used for elution. The peptide is separated from impurities based on differences in hydrophobicity.
Detection: Detection is commonly performed using a UV detector. The peptide bond absorbs strongly in the far UV region (210-220 nm), providing a sensitive means of detection for nearly all peptides. chemimpex.com Aromatic residues, such as the benzyl groups in this compound, also allow for detection at higher wavelengths (around 254-280 nm).
Quantification: The purity of the sample is determined by integrating the area of the main product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For absolute quantification, the peak area of the sample is compared against a calibration curve generated from a reference standard of known concentration.
Yield Assessment
For a solution-phase synthesis , where N-Boc-S-Bzl-L-Cysteine is coupled with Glycine benzyl ester using a coupling agent, the theoretical yield is calculated based on the limiting reagent.
The formula for calculating the percent yield is:
Yield (%) = (Actual Mass of Purified Product / Theoretical Mass of Product) x 100 medchemexpress.com
| Parameter | Description | Example Calculation Step |
|---|---|---|
| Limiting Reagent | The reactant that is completely consumed in the reaction, determining the maximum amount of product that can be formed. | Calculate moles of N-Boc-S-Bzl-L-Cysteine and Gly-OBzl used. Identify the smaller value. |
| Theoretical Yield | The maximum mass of product that can be synthesized from the limiting reagent, assuming 100% reaction efficiency. | Moles of Limiting Reagent × Molecular Weight of this compound. |
| Actual Yield | The measured mass of the pure, isolated product after all purification steps (e.g., extraction, chromatography, crystallization). | Weigh the final, dried product. |
| Percent Yield | The ratio of the actual yield to the theoretical yield, expressed as a percentage. | (Actual Yield / Theoretical Yield) × 100. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
